
N,N-diethylethanamine;propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to N,N-diethylethanamine .
Propanedioic acid can be synthesized through the hydrolysis of malononitrile or by the oxidation of propylene glycol. The hydrolysis of malononitrile is carried out in the presence of a strong acid or base, while the oxidation of propylene glycol involves the use of an oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced through the continuous alkylation of ammonia with ethanol in the presence of a catalyst. The process is optimized for high yield and purity . Propanedioic acid is produced on a large scale through the hydrolysis of malononitrile or the oxidation of propylene glycol, with the choice of method depending on the availability of raw materials and economic considerations .
化学反応の分析
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Addition: It can react with alkyl halides to form quaternary ammonium salts.
Propanedioic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: It reacts with alcohols to form esters.
Decarboxylation: It can undergo thermal decarboxylation to form acetic acid.
Condensation: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Decarboxylation: Heat is applied to induce the reaction.
Major Products
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Esterification: Esters of propanedioic acid.
Decarboxylation: Acetic acid.
科学的研究の応用
N,N-diethylethanamine;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Propanedioic acid exerts its effects through its carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions. It can act as a proton donor in acid-base reactions and can form esters and amides through condensation reactions .
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar nucleophilic properties.
N-ethylethanamine: A secondary amine with similar reactivity.
N-methyl-1-propanamine: A secondary amine with similar chemical behavior.
Uniqueness
N,N-diethylethanamine is unique due to its tertiary amine structure, which provides steric hindrance and affects its reactivity compared to secondary amines. Propanedioic acid is unique due to its dicarboxylic acid structure, which allows it to participate in a wider range of chemical reactions compared to monocarboxylic acids .
特性
CAS番号 |
110073-23-9 |
|---|---|
分子式 |
C9H19NO4 |
分子量 |
205.25 g/mol |
IUPAC名 |
N,N-diethylethanamine;propanedioic acid |
InChI |
InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChIキー |
URUIQEVROMVWBH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

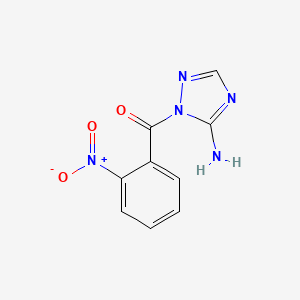
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
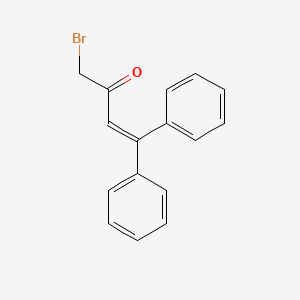

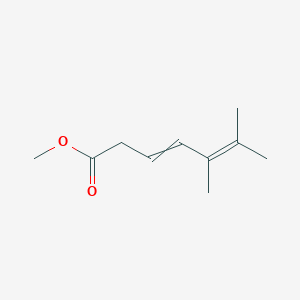
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
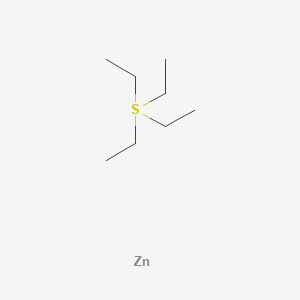
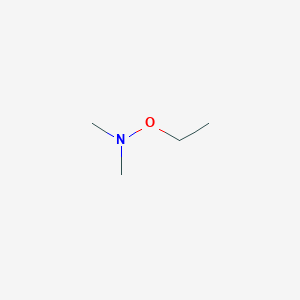
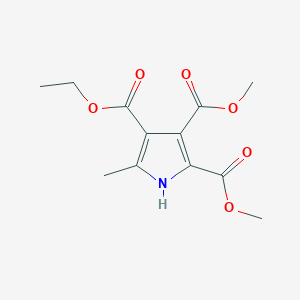
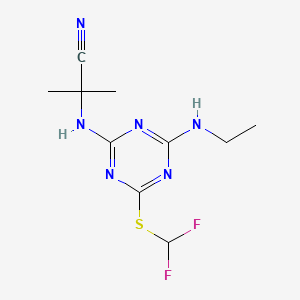

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
